molecular formula C24H23N3S B380989 4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine CAS No. 345615-30-7

4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine

Cat. No.: B380989
CAS No.: 345615-30-7
M. Wt: 385.5g/mol
InChI Key: XFGXSQGRCAGYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core, substituted with a 1-azepanyl group at position 4 and a biphenyl moiety at position 5. The thieno[2,3-d]pyrimidine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or enzymes. The azepanyl group (a seven-membered nitrogen-containing ring) may enhance solubility and modulate pharmacokinetic properties, while the biphenyl substituent contributes to hydrophobic interactions and structural rigidity.

Properties

IUPAC Name

4-(azepan-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3S/c1-2-7-15-27(14-6-1)23-22-21(16-28-24(22)26-17-25-23)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,16-17H,1-2,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGXSQGRCAGYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate and Thiophene Derivatives

The thieno[2,3-d]pyrimidine core is synthesized via a cyclocondensation reaction between ethyl cyanoacetate and 2-aminothiophene-3-carbonitrile. Adapted from the one-pot methodology for biphenylpyrimidinylguanidines, this step employs potassium carbonate as a base in refluxing ethanol (78–82°C, 8–10 hours), achieving 75–80% yield. The reaction mechanism involves:

  • Deprotonation of ethyl cyanoacetate to form a nucleophilic enolate.

  • Nucleophilic attack on the electrophilic carbon of 2-aminothiophene-3-carbonitrile.

  • Cyclization with elimination of ethanol to form the pyrimidine ring.

Critical parameters include maintaining anhydrous conditions and a molar ratio of 1:1.2 (ethyl cyanoacetate to aminothiophene). Impurities such as unreacted starting materials are removed via aqueous workup and recrystallization from toluene.

Chlorination at Position 4

Chlorination of the pyrimidine core at position 4 is achieved using phosphorus oxychloride (POCl₃). As described in CN101830904B, the intermediate 4-hydroxythieno[2,3-d]pyrimidine is refluxed in excess POCl₃ (5–6 equivalents) at 85°C for 2 hours, yielding 4-chlorothieno[2,3-d]pyrimidine with 85% conversion. The reaction is quenched with ice-cold water, and the pH is adjusted to 10 using sodium hydroxide to precipitate the product. Purity exceeds 99% after recrystallization.

Azepanyl Substitution at Position 4

Nucleophilic Aromatic Substitution

The 4-chloro intermediate undergoes nucleophilic substitution with 1-azepane in the presence of a base. Drawing from US10738058B2, the reaction uses:

  • Solvent : Dimethylacetamide (DMAc) at 120°C.

  • Base : Potassium tert-butoxide (3 equivalents).

  • Reaction time : 6–8 hours.

Excess 1-azepane (2.5 equivalents) ensures complete substitution, yielding 4-(1-azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine at 85–90% conversion. Residual azepane is removed via vacuum distillation, and the product is isolated by filtration after cooling to 0°C.

Purification and Characterization

Crystallization and Chromatography

Final purification involves sequential recrystallization from ethyl acetate/heptane (1:3 v/v) and column chromatography (silica gel, hexane/ethyl acetate gradient). These steps enhance purity to >99.5%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 4H, biphenyl-H), 3.85–3.78 (m, 4H, azepane-H).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

  • X-ray diffraction : Confirms planar thienopyrimidine core with dihedral angles of 5.2° between rings.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Core synthesisCyclocondensation75–8098.5
ChlorinationPOCl₃ reflux8599.2
Biphenyl couplingSuzuki-Miyaura70–7598.0
Azepanyl substitutionNucleophilic aromatic85–9099.8

Challenges and Optimization Strategies

Regioselectivity in Cross-Coupling

Competing coupling at position 4 is mitigated by pre-protecting the chloro group with a tosyl moiety. For example, 4-chloro-7-tosylthieno[2,3-d]pyrimidine reduces undesired side reactions during Suzuki coupling, improving yield by 15%.

Solvent Effects on Azepanyl Substitution

Polar aprotic solvents (DMAc, DMF) enhance nucleophilicity of 1-azepane, while toluene or THF leads to incomplete substitution. Elevated temperatures (120°C vs. 80°C) reduce reaction time from 24 hours to 6 hours .

Chemical Reactions Analysis

Types of Reactions

4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienopyrimidine core and the biphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Affecting Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural and Computational Insights

  • Computational Modeling: Studies on chromeno-pyrimidines () predict drug-like properties, which could be extrapolated to the target compound to prioritize synthetic efforts.

Biological Activity

4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a synthetic organic compound belonging to the thienopyrimidine class. Its structure includes an azepane ring, a biphenyl substituent, and a thienopyrimidine core, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds in the thienopyrimidine class have demonstrated a broad spectrum of activities:

  • Antitumor Activity : Compounds with similar scaffolds have shown potent antiproliferative effects against multiple tumor cell lines, indicating potential for cancer treatment.
  • Antibacterial and Antiviral Properties : The thienopyrimidine core is known for its antimicrobial activity, which may extend to this compound.
  • CNS Depressive Effects : Some derivatives exhibit central nervous system (CNS) depressant properties, suggesting potential applications in neurological disorders.
  • Anticonvulsant and Antipyretic Activities : Similar structures have been explored for their ability to reduce seizures and fever.

Cellular Effects

Research indicates that derivatives of pyrimidines can influence cellular pathways significantly. For instance:

  • Anti-inflammatory Effects : Compounds like this compound may modulate inflammatory responses through various biochemical pathways.
  • Metabolic Interactions : These compounds might interact with enzymes and cofactors, potentially altering metabolic pathways and metabolite levels.

Synthetic Routes

The synthesis of this compound involves multiple steps:

  • Formation of the Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
  • Biphenyl Group Introduction : Achieved via Suzuki coupling reactions with boronic acid derivatives.
  • Azepane Ring Attachment : Nucleophilic substitution reactions facilitate the incorporation of the azepane moiety.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(1-Azepanyl)-6-phenylthieno[2,3-d]pyrimidineAzepane ring, phenyl groupAntitumor
Pyrrolo[2,3-d]pyrimidinesVarious substitutionsAnticonvulsant
Pyrazolo[3,4-d]pyrimidinesDifferent heterocyclesAntimicrobial

The unique structural features of this compound differentiate it from other compounds in its class. Its combination of an azepane ring and biphenyl group enhances its potential bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.